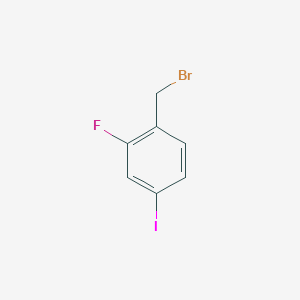

1-(Bromomethyl)-2-fluoro-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDARUWWMXLYABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Synthetic Intermediate in Modern Organic Synthesis

The utility of 1-(Bromomethyl)-2-fluoro-4-iodobenzene as a synthetic intermediate stems from the distinct and predictable reactivity of its three key functional groups. The presence of a benzylic bromide, an aryl iodide, and an aryl fluoride (B91410) on the same scaffold provides multiple reaction sites that can be addressed selectively.

The bromomethyl (-CH₂Br) group is a primary benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions. This functionality is highly susceptible to reaction with a wide array of nucleophiles, enabling the introduction of diverse chemical moieties. For instance, it can be used to form ethers, esters, amines, and nitriles, or to generate new carbon-carbon bonds through reactions with organometallic reagents.

The iodo (-I) group attached to the aromatic ring is the most reactive of the aryl halides in many transition-metal-catalyzed cross-coupling reactions. It serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through well-established methods such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the attachment of various aryl, heteroaryl, alkyl, or alkyne groups to the benzene (B151609) core.

The fluoro (-F) group primarily exerts a strong electron-withdrawing inductive effect, which modulates the electronic properties of the aromatic ring and can influence the reactivity of the other functional groups. Furthermore, the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.

The table below summarizes the key reactive sites of the molecule and their associated synthetic transformations.

| Functional Group | Position | Type of Reactivity | Common Synthetic Transformations |

| Bromomethyl (-CH₂Br) | 1 | Benzylic Halide (Electrophile) | Nucleophilic Substitution (SN2), Williamson Ether Synthesis, Gabriel Synthesis, Alkylation |

| Fluoro (-F) | 2 | Aryl Fluoride | Electronic Modification, Late-stage Functionalization (via specific methods) |

| Iodo (-I) | 4 | Aryl Iodide | Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira), Buchwald-Hartwig Amination |

Strategic Role in the Assembly of Complex Molecular Architectures

The true synthetic power of a polyfunctionalized molecule like 1-(Bromomethyl)-2-fluoro-4-iodobenzene lies in the potential for orthogonal, or sequential, chemical reactions. The significant difference in reactivity between the bromomethyl group and the aryl iodide allows chemists to perform selective modifications at one site without affecting the other.

This "dual-handle" strategy is invaluable for the assembly of complex molecular architectures. A synthetic sequence could begin with a palladium-catalyzed cross-coupling reaction at the highly reactive carbon-iodine bond to introduce a key molecular fragment. The resulting intermediate, which still contains the intact bromomethyl group, can then undergo a subsequent nucleophilic substitution reaction. This allows the molecule to act as a "linchpin," connecting two different and potentially complex substrates in a controlled, stepwise manner. For example, a biaryl structure could be formed via a Suzuki reaction at the iodo-position, followed by the attachment of this entire unit to a polymer or another molecule through the benzylic bromide position. This stepwise approach is a cornerstone of convergent synthesis, enabling the efficient construction of elaborate target molecules that are often found in pharmaceuticals and advanced materials.

Overview of Research Trajectories for Halogenated Benzyl Compounds

Strategies for the Introduction of the Bromomethyl Moiety

The conversion of a methyl group on an aromatic ring to a bromomethyl group is a fundamental transformation in organic synthesis. This can be achieved through several methods, most notably via radical halogenation or by the conversion of a corresponding benzylic alcohol.

Radical Halogenation Approaches (e.g., N-Bromosuccinimide Mediated)

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals, is a widely used method for the selective bromination of allylic and benzylic positions. thermofisher.comwikipedia.orgorganic-chemistry.orgchem-station.com This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl4) under thermal or photochemical conditions. wikipedia.orgmychemblog.com The success of this reaction hinges on maintaining a low concentration of bromine in the reaction mixture, which is achieved by the slow generation of Br• radicals from NBS, thus minimizing competing electrophilic addition to the aromatic ring. organic-chemistry.org

For the synthesis of this compound, the starting material would be 2-fluoro-4-iodotoluene (B1330220). The presence of the electron-withdrawing fluorine and iodine atoms on the aromatic ring can influence the reactivity of the benzylic protons, but the reaction is generally expected to proceed. A closely related transformation is the light-promoted bromination of 2-fluoro-4-bromotoluene, which provides a good model for the synthesis of the target molecule.

| Entry | Substrate | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-Fluoro-4-bromotoluene | Bromine, UV light (>3000 Å), 160-180 °C | 2-Fluoro-4-bromobenzyl bromide | 64-77% | google.com |

This table is interactive and allows for sorting and filtering of the data.

Conversions from Benzylic Alcohols

An alternative and often milder approach to the synthesis of benzylic bromides is the conversion of the corresponding benzylic alcohol. This transformation can be accomplished using various brominating agents, with phosphorus tribromide (PBr3) and the Appel reaction (using carbon tetrabromide and triphenylphosphine) being common choices. wikipedia.orgtcichemicals.com These methods are particularly useful when the substrate is sensitive to the conditions of radical halogenation.

The synthesis of this compound via this route would commence with (2-fluoro-4-iodophenyl)methanol. This precursor alcohol can be treated with a suitable brominating agent to afford the desired product. The Appel reaction, for instance, proceeds via an intermediate phosphonium (B103445) salt, which is then displaced by the bromide ion in an SN2 reaction. wikipedia.orgorganic-chemistry.org

| Entry | Substrate | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-Phenylethyl alcohol | CBr4, PPh3, CH2Cl2, 0 °C to rt, 1 h | (2-Bromoethyl)benzene | 96% | tcichemicals.com |

This table is interactive and allows for sorting and filtering of the data. The data for 2-phenylethyl alcohol is presented as a representative example of the Appel reaction.

Controlled Aromatic Halogenation for Fluoro-Iodo Patterning

Achieving the specific 1,2,4-substitution pattern of fluorine and iodine on the benzene (B151609) ring requires precise control over the regioselectivity of the halogenation reactions. Several strategies can be employed, including sequential halogenation, diazotization-mediated halogen introduction, and halogen exchange reactions.

Sequential Halogenation Protocols and Regioselective Considerations

The introduction of multiple different halogens onto an aromatic ring can be challenging due to the directing effects of the substituents. In the case of synthesizing a 2-fluoro-4-iodo-substituted benzene derivative, one might consider the iodination of a fluorinated precursor or the fluorination of an iodinated precursor.

The regioselectivity of electrophilic iodination of activated aromatic compounds can be achieved with high precision using reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid. psu.eduorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netwuxiapptec.com The directing effect of the existing substituent on the ring will determine the position of the incoming iodine atom. For example, starting with 2-fluorotoluene, the fluorine atom is an ortho-, para-director. The para position is sterically more accessible, making the formation of 2-fluoro-4-iodotoluene a likely outcome.

| Entry | Substrate | Reagents and Conditions | Product | Yield | Reference |

| 1 | Methoxy and methyl aromatic derivatives | NIS (1.1 equiv.), cat. CF3COOH, CH2Cl2, rt | Regioselectively iodinated products | High | psu.edu |

This table is interactive and allows for sorting and filtering of the data.

Diazotization-Mediated Halogen Introduction

Diazotization of aromatic amines, followed by a Sandmeyer or Schiemann reaction, is a powerful tool for the introduction of halogens onto an aromatic ring with high regiocontrol. researchgate.net For the synthesis of a 2-fluoro-4-iodo patterned compound, one could start with an appropriately substituted aniline, such as 2-fluoro-4-iodoaniline (B146158).

The Balz-Schiemann reaction is the method of choice for introducing fluorine into an aromatic ring. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.gov It involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. Conversely, the Sandmeyer reaction can be used to introduce bromine or chlorine by treating the diazonium salt with the corresponding copper(I) halide. A specific protocol for the synthesis of a bromo-fluoro-iodobenzene from 2-fluoro-4-iodoaniline has been reported, demonstrating the utility of this approach.

Halogen Exchange Reactions for Structural Diversification

Halogen exchange reactions, such as the Finkelstein reaction, provide a means to replace one halogen with another. wikipedia.orgbyjus.com While traditionally used for alkyl halides, the Finkelstein reaction can also be applied to aryl halides, often with the aid of a metal catalyst, such as nickel or copper complexes. rsc.orgacs.orgresearchgate.net This method could be employed for structural diversification, for example, by converting a more readily available chloro or bromo analogue to the desired iodo-substituted compound, or vice versa. The aromatic Finkelstein reaction is particularly useful for introducing iodine into an aromatic ring, starting from the corresponding aryl bromide or chloride. acs.org

Synthesis of Precursors and Derivatives of this compound

The synthesis of this compound and its analogues involves multi-step chemical processes, often starting from commercially available substituted anilines or toluenes. These methods leverage fundamental organic reactions such as diazotization, halogenation, and side-chain bromination to construct the target molecular framework. The preparation of key precursors is a critical aspect of these synthetic routes.

One of the primary precursors is 2-fluoro-4-iodotoluene. This compound contains the core aromatic structure, which can then undergo side-chain halogenation to introduce the bromomethyl group. The synthesis of 2-fluoro-4-iodotoluene itself can be achieved through various methods, including the Sandmeyer-type reaction starting from a corresponding aniline.

Another significant precursor is 2-fluoro-4-iodoaniline. This compound can be converted into various halogenated benzene derivatives through diazotization followed by treatment with appropriate copper(I) halides. For instance, a diazotization reaction of 2-fluoro-4-iodoaniline can be used to synthesize 1-bromo-2-fluoro-4-iodobenzene, a compound structurally similar to the target molecule. chemicalbook.comprepchem.com

The synthesis of functional analogues often involves similar strategies, starting with appropriately substituted precursors. For example, the preparation of 2-fluoro-4-bromobenzyl bromide, an analogue of the target compound, begins with para-aminotoluene (p-toluidine). google.com This process includes steps like nitration, diazotization, bromo-substitution, reduction, a second diazotization for fluorination, and finally, a light-induced bromination of the methyl group. google.com

The following tables detail specific synthetic methodologies for key precursors and derivatives.

Table 1: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene from 2-Fluoro-4-iodoaniline

This method employs a Sandmeyer-type reaction, where an amino group is replaced by a bromine atom via a diazonium salt intermediate.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-iodoaniline | 1. Sodium nitrite, Sulfuric acid, Acetic acid (Diazotization at 20-25°C). 2. Copper(I) bromide, 48% Hydrobromic acid (Bromination). 3. Purification by distillation under reduced pressure and recrystallization from methanol. | 1-Bromo-2-fluoro-4-iodobenzene | Not specified, but 114 g of product was obtained from 124 g of starting material. | prepchem.com |

Table 2: Synthesis of 2-Fluoro-4-bromotoluene from p-Toluidine

This multi-step synthesis illustrates the construction of a functional analogue precursor, involving the sequential introduction of nitro, bromo, and fluoro groups onto the aromatic ring.

| Step | Starting Material | Key Reactions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | p-Toluidine (para-aminotoluene) | Nitration | 2-Nitro-4-aminotoluene | google.com |

| 2 | 2-Nitro-4-aminotoluene | Diazotization followed by bromo-substitution (Sandmeyer reaction) | 2-Nitro-4-bromotoluene | google.com |

| 3 | 2-Nitro-4-bromotoluene | Reduction of the nitro group | 2-Amino-4-bromotoluene | google.com |

| 4 | 2-Amino-4-bromotoluene | Diazotization followed by fluorination (Balz-Schiemann type reaction) using anhydrous hydrogen fluoride (B91410) and sodium nitrite | 2-Fluoro-4-bromotoluene | google.com |

Table 3: Synthesis of 2-Fluoro-4-bromobenzyl bromide from 2-Fluoro-4-bromotoluene

This final step demonstrates the conversion of the toluene (B28343) precursor into the functional benzyl bromide analogue via side-chain bromination. This reaction is analogous to the synthesis of the title compound from 2-fluoro-4-iodotoluene.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-bromotoluene | Bromine, UV illumination (wavelength >3000 Å) | 2-Fluoro-4-bromobenzyl bromide | High yield and purity reported by controlling the feed ratio of reactants. | google.com |

Table 4: Synthesis of Other Functional Analogues

Derivatives can also be synthesized by leveraging the reactivity of the bromomethyl group in nucleophilic substitution reactions.

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 1-(Bromomethyl)-4-iodobenzene (analogue) and a phenol | Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), 90°C | Benzyloxybenzene derivative | researchgate.net |

| 4-Bromoaniline and Furan-2-carbonyl chloride | Triethylamine (Et₃N), Dichloromethane (DCM) | N-(4-bromophenyl)furan-2-carboxamide (precursor for further derivatization via Suzuki coupling) | nih.gov |

Nucleophilic Substitution Reactions

The presence of both a reactive benzylic halide and two different halogen substituents on the aromatic ring allows for a range of nucleophilic substitution reactions to occur, often with a high degree of selectivity.

The bromomethyl group is the most facile site for nucleophilic attack due to the inherent reactivity of benzylic halides. The carbon-bromine bond is weakened by the adjacent phenyl ring, which can stabilize the transition state of both SN1 and SN2 reactions. In the case of this primary benzylic bromide, the SN2 pathway is generally favored, involving a backside attack by a nucleophile and inversion of configuration if the carbon were chiral.

The utility of this reactive handle is demonstrated in the synthesis of various derivatives where the bromine is displaced by a range of nucleophiles. For instance, it serves as an alkylating agent for amines and other nucleophilic species in the synthesis of more complex molecules. While extensive studies on a wide array of nucleophiles with this specific substrate are not prevalent in the literature, its application in the synthesis of lactam-containing compounds as factor Xa inhibitors illustrates its role as a key building block. google.compatentbuddy.com In these syntheses, the bromomethyl moiety reacts with a nucleophilic nitrogen atom to form a new carbon-nitrogen bond, a crucial step in the construction of the larger molecular framework.

| Nucleophile | Reagent/Solvent | Product Type | Reference |

| Amine | Triethylamine/THF | N-benzylated amine | google.com |

| Amine | DIPEA/Solvent | N-benzylated amine | google.com |

This table is illustrative of the types of nucleophilic substitution reactions at the benzylic position based on patent literature.

In the context of SNAr reactions, the nature of the leaving group is a critical factor. Generally, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by more electronegative halogens, which can better stabilize the negative charge through their inductive effect. Consequently, in many SNAr reactions, fluorine is a better leaving group than iodine. This is counterintuitive to the trend observed in SN1 and SN2 reactions where iodide is an excellent leaving group due to the weakness of the carbon-iodine bond.

For this compound, one would predict that if an SNAr reaction were to occur, the fluorine atom would be preferentially displaced over the iodine atom, assuming the reaction proceeds via the classical addition-elimination mechanism. However, without strong activation from other electron-withdrawing groups, these reactions are generally difficult to achieve under standard conditions.

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of aryl halides. In these reactions, the reactivity order of halogens is typically I > Br > Cl > F, which is the reverse of that observed in SNAr. This is due to the mechanism of oxidative addition, where the metal catalyst inserts into the carbon-halogen bond. The weaker carbon-iodine bond makes it significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Therefore, in the presence of a suitable palladium catalyst and a coupling partner (e.g., a boronic acid, alkyne, or alkene), the iodine atom of this compound would be the expected site of reaction. This allows for selective functionalization at the C-4 position while leaving the fluorine and bromomethyl groups intact, provided the reaction conditions are controlled to prevent competing reactions at the benzylic position. For example, a Suzuki coupling with an arylboronic acid would be expected to yield a biphenyl (B1667301) derivative.

| Coupling Reaction | Catalyst System | Expected Product |

| Suzuki Coupling | Pd(PPh3)4 / Base | 4-Aryl-1-(bromomethyl)-2-fluorobenzene |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI / Base | 1-(Bromomethyl)-2-fluoro-4-(alkynyl)benzene |

| Heck Coupling | Pd(OAc)2 / Ligand / Base | 1-(Bromomethyl)-2-fluoro-4-(alkenyl)benzene |

This table represents predicted outcomes based on established principles of palladium-catalyzed cross-coupling reactions.

Aromatic Nucleophilic Substitution Pathways on the Fluoro-Iodo Benzene Core

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing and activating/deactivating effects of the three substituents.

The directing effects of the substituents on the ring are as follows:

Fluorine: Ortho, para-directing and deactivating.

Iodine: Ortho, para-directing and deactivating.

Bromomethyl (-CH2Br): This group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the bromine atom. It is expected to be an ortho, para-director.

The positions on the benzene ring are numbered as follows: C1 is attached to the bromomethyl group, C2 to fluorine, and C4 to iodine. The available positions for electrophilic attack are C3, C5, and C6.

Position 3: Ortho to both the fluorine and iodine atoms.

Position 5: Ortho to the iodine atom and meta to the fluorine atom.

Position 6: Ortho to the bromomethyl group and meta to the fluorine atom.

Considering the directing effects, the fluorine directs to positions 3 and 5 (para position is occupied). The iodine directs to positions 3 and 5 (ortho positions). The bromomethyl group directs to positions 2 (occupied) and 6 (ortho) and 4 (occupied, para).

The combined directing effects of the fluorine and iodine atoms strongly favor substitution at positions 3 and 5. The deactivating nature of all three substituents means that harsh reaction conditions would likely be required to effect electrophilic aromatic substitution. Steric hindrance may also play a role, potentially favoring substitution at position 5 over position 3, which is flanked by two halogen atoms. The directing effect of the bromomethyl group to position 6 is likely weaker. Therefore, a mixture of products would be expected, with substitution at positions 3 and 5 being the most probable outcomes.

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO3 / H2SO4 | 1-(Bromomethyl)-2-fluoro-4-iodo-5-nitrobenzene and 1-(Bromomethyl)-2-fluoro-4-iodo-3-nitrobenzene |

| Bromination | Br2 / FeBr3 | 3-Bromo-1-(bromomethyl)-2-fluoro-4-iodobenzene and 5-Bromo-1-(bromomethyl)-2-fluoro-4-iodobenzene |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | Likely unreactive due to deactivation |

This table presents predicted outcomes based on the principles of electrophilic aromatic substitution and substituent effects.

Kinetic versus Thermodynamic Control of Substitution Products

In the nucleophilic substitution reactions of this compound, the nature of the product can be governed by principles of kinetic and thermodynamic control. The benzylic bromide moiety is the primary site of nucleophilic attack. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, largely dependent on the reaction conditions and the nature of the nucleophile.

Under conditions that favor an S(_N)2 pathway, typically with a strong, unhindered nucleophile and a polar aprotic solvent, the reaction is under kinetic control. The nucleophile attacks the electrophilic benzylic carbon, leading to a direct displacement of the bromide ion. The transition state for this bimolecular reaction is the key determinant of the product formed. The reaction is generally irreversible under these conditions, and the product that forms fastest will be the major product.

Conversely, under conditions that favor an S(_N)1 mechanism, such as with a weak nucleophile in a polar protic solvent, the reaction may be subject to thermodynamic control. The initial step is the formation of a resonance-stabilized benzylic carbocation. While the positive charge is primarily located at the benzylic carbon, it can be delocalized into the aromatic ring. The stability of the final product will then determine the major isomer formed, especially if the reaction is reversible. However, for a primary benzylic halide like this compound, the S(_N)2 pathway is generally favored, meaning the reaction is more commonly under kinetic control.

The presence of the fluorine and iodine substituents on the aromatic ring can influence the reaction rate through inductive and resonance effects, but the fundamental principles of kinetic and thermodynamic control remain applicable. The electron-withdrawing nature of the halogens can slightly destabilize the carbocation in an S(_N)1 pathway, further favoring the S(_N)2 mechanism.

Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two distinct carbon-halogen bonds that can participate in metal-catalyzed cross-coupling reactions: a C(sp²)-I bond and a C(sp³)-Br bond. The differential reactivity of these bonds allows for selective functionalization of the molecule.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the significant difference in reactivity between the aryl iodide and the benzyl bromide moieties can be exploited to achieve chemoselective couplings.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst. The benzyl bromide, while also reactive, typically requires different catalytic conditions for efficient coupling compared to the highly reactive aryl iodide. This inherent difference in reactivity allows for the selective coupling at the aryl iodide position while leaving the bromomethyl group intact. By carefully controlling the reaction conditions, such as temperature, catalyst, and ligand, it is possible to achieve high selectivity for the arylation at the C-4 position.

The choice of the palladium catalyst and the associated ligands is crucial for achieving high selectivity and yield in the Suzuki-Miyaura coupling of this compound. For the selective coupling at the aryl iodide position, a catalyst system that is highly active for the oxidative addition of the C-I bond but less so for the C-Br bond at the benzylic position is desired.

Commonly used palladium precursors include Pd(PPh₃)₄ and Pd₂(dba)₃. The choice of ligand can significantly influence the catalyst's activity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be effective in promoting the coupling of aryl halides under mild conditions. For selective coupling, a ligand that facilitates the oxidative addition of the aryl iodide at a lower temperature than that required for the activation of the benzyl bromide would be ideal.

Below is a table summarizing typical conditions for selective Suzuki-Miyaura coupling of aryl iodides in the presence of less reactive halides, which can be adapted for this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Outcome |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp - 80 | Selective coupling at C-I |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 - 100 | High yield of C-I coupled product |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Good selectivity for C-I coupling |

This table represents generalized conditions and optimization would be required for the specific substrate.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The chemoselectivity in the coupling of this compound is determined primarily in the oxidative addition step.

The palladium(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond over the C-Br bond of the benzylic position. Computational and experimental studies have shown that the energy barrier for the oxidative addition of aryl iodides is significantly lower than that for aryl bromides, and this difference is even more pronounced when compared to a benzylic bromide under the same conditions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another important transformation that can be applied to this compound. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling can be performed selectively at the aryl iodide position.

The established reactivity trend of aryl halides (I > Br) in Sonogashira reactions allows for the preferential coupling of terminal alkynes at the C-4 position of this compound. acs.org This selectivity is typically achieved using a palladium catalyst in the presence of a copper(I) co-catalyst and a base, such as an amine.

A notable example involves the tandem click/Sonogashira reaction of the closely related 1-(bromomethyl)-4-iodobenzene. In this reaction, the Sonogashira coupling occurs selectively at the iodo-position, followed by a subsequent click reaction involving the benzyl bromide moiety, demonstrating the feasibility of sequential functionalization.

Typical conditions for a selective Sonogashira coupling at the aryl iodide position are presented in the table below.

| Catalyst System | Alkyne | Base | Solvent | Temperature (°C) | Outcome |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | Room Temp | Selective coupling at C-I |

| Pd(OAc)₂ / PPh₃ / CuI | Trimethylsilylacetylene | i-Pr₂NH | DMF | 50 - 70 | High yield of C-I coupled product |

| PdCl₂(MeCN)₂ / XPhos | 1-Octyne | Cs₂CO₃ | Dioxane | 80 | Good selectivity for C-I coupling |

This table represents generalized conditions and optimization would be required for the specific substrate.

The successful selective Sonogashira coupling further highlights the utility of this compound as a versatile building block in organic synthesis, allowing for the introduction of an alkynyl group at the aromatic core while preserving the reactive benzylic bromide for subsequent transformations.

Heck Cross-Coupling Reactions

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex. nih.gov For this compound, the reaction would preferentially occur at the C-I bond. The palladium(0) catalyst undergoes oxidative addition into the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the catalyst. nih.gov

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Primary catalyst. mdpi.com |

| Ligand | PPh₃, P(o-tol)₃, Bidentate phosphines (e.g., dppf) | Stabilizes the catalyst and influences regioselectivity. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the acid byproduct (HX). nih.gov |

| Solvent | DMF, NMP, Acetonitrile, Toluene | Reaction medium. |

Stille Cross-Coupling Reactions

The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by palladium. psu.edu It is known for its tolerance of a wide variety of functional groups. uwindsor.ca With this compound, the Stille coupling would selectively activate the C-I bond. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the organostannane, and reductive elimination to yield the cross-coupled product. uwindsor.ca

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst. psu.edu |

| Ligand | PPh₃, AsPh₃, P(furyl)₃ | Modulates catalyst activity and stability. |

| Additive | CuI, LiCl | Can accelerate the transmetalation step. |

| Solvent | THF, Toluene, DMF, Dioxane | Reaction medium. nih.gov |

Hiyama Cross-Coupling Reactions

The Hiyama coupling involves the reaction of organosilicon compounds with organic halides, catalyzed by palladium. nih.gov A key feature of this reaction is the need for an activating agent, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicate (B1173343) species that is active in the transmetalation step. core.ac.uk As with other cross-coupling reactions, the C-I bond of this compound would be the reactive site, allowing for selective arylation, vinylation, or alkylation.

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf), [Pd(allyl)Cl]₂ | Primary catalyst. nih.gov |

| Ligand | PPh₃, dppf, NHCs | Stabilizes the catalyst. |

| Activator | TBAF, TASF, NaOH, K₂CO₃ | Forms a reactive pentacoordinate silicon intermediate. core.ac.uk |

| Solvent | THF, Dioxane, Toluene, H₂O | Reaction medium. nih.gov |

Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

The reactivity of the aryl iodide in this compound extends to a wide range of other transition metal-catalyzed reactions. These transformations offer powerful methods for introducing diverse functional groups at the C-4 position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst and a base. It is one of the most widely used cross-coupling reactions for forming biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl iodide with an amine (primary or secondary), ammonia, or amide. It is a key method for synthesizing anilines and their derivatives.

Cyanation: The introduction of a nitrile group can be achieved by reacting the aryl iodide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), using a palladium catalyst.

Trifluoromethylation: The trifluoromethyl (CF₃) group is crucial in medicinal chemistry, and its introduction can be accomplished via transition-metal-catalyzed coupling of the aryl iodide with a trifluoromethyl source. d-nb.infobeilstein-journals.org Various reagents and catalysts (often involving copper or palladium) have been developed for this purpose. nih.govresearchgate.net

In all these reactions, the high reactivity of the C-I bond compared to the benzylic C-Br bond ensures high chemoselectivity, preserving the bromomethyl handle for further synthetic elaboration.

Radical Reaction Pathways

The reactivity of this compound in radical reactions is dictated by its distinct functional groups: the bromomethyl group at the benzylic position and the iodo and fluoro groups on the aromatic ring. The benzylic C-Br bond is significantly weaker than the C-H bonds of the methyl group and is susceptible to homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator. This cleavage generates a relatively stable benzyl radical, resonance-stabilized by the adjacent aromatic ring. ucalgary.ca The presence of electron-withdrawing fluorine and iodine atoms on the ring can influence the stability and subsequent reactions of this radical intermediate.

Radical dehalogenation involves the removal of halogen atoms through a free-radical chain mechanism. In this compound, both the bromo and iodo substituents can potentially be removed under radical conditions, although their reactivities differ.

Debromination of the Bromomethyl Group: The benzylic C-Br bond is the most likely site for initial radical reaction. ucalgary.ca In a typical dehalogenation process, a radical initiator (e.g., AIBN or benzoyl peroxide) generates a radical which then abstracts the bromine atom to form the 2-fluoro-4-iodobenzyl radical. This radical intermediate is then quenched by a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or a silane, to yield 2-fluoro-4-iodo-toluene. This process is a standard radical chain reaction involving initiation, propagation, and termination steps. ucalgary.ca

Deiodination of the Aryl Iodide: The C-I bond on the aromatic ring is weaker than the C-F bond and can also undergo radical cleavage. Aryl radicals are generally less stable than benzyl radicals, meaning more forcing conditions might be required for deiodination compared to debromination of the bromomethyl group. However, certain radical systems, particularly those involving transition metal catalysis or photoredox catalysis, can selectively cleave the C-I bond. The resulting aryl radical would then be trapped by a hydrogen donor to form 1-(bromomethyl)-2-fluorobenzene. Selective dehalogenation often depends on the specific reagents and reaction conditions employed.

The presence of the iodo group on the benzene ring opens avenues for radical functionalization, as the C-I bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. While direct C-H functionalization of aromatic rings is an active area of research, functionalization via the existing halogen is often more straightforward and regioselective. globethesis.com

Recent advances in photoredox catalysis have enabled a variety of radical-mediated cross-coupling reactions involving aryl halides. For instance, the aryl radical generated from the C-I bond cleavage of this compound could potentially participate in reactions such as:

Radical Hydroformylation: This process involves the addition of a formyl radical across a double bond. While typically applied to alkenes, related radical carbonylation processes could potentially functionalize the aryl iodide position. acs.org

Radical Arylation: The aryl radical can be trapped by various arenes or heteroarenes to form biaryl structures.

Radical Addition to Alkenes: The aryl radical can add to activated or unactivated alkenes, initiating a polymerization process or leading to a single addition product after a subsequent hydrogen atom transfer or reduction step.

These strategies allow for the modification of the benzene ring, complementing the reactivity of the bromomethyl group and enhancing the synthetic utility of the parent molecule. organic-chemistry.org

Wittig and Related Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. masterorganicchemistry.com For this compound, the bromomethyl group serves as a precursor to the necessary carbonyl functionality required for olefination.

To utilize the Wittig reaction, the bromomethyl group must first be converted into an aldehyde. This transformation can be achieved through several well-established synthetic methods. A common two-step approach involves:

Nucleophilic Substitution: The benzyl bromide is first converted to a benzyl alcohol. This is typically achieved by reacting it with a hydroxide (B78521) source like sodium hydroxide in a solvent mixture or by using a carboxylate salt (e.g., sodium acetate) followed by hydrolysis.

Oxidation: The resulting 2-fluoro-4-iodobenzyl alcohol is then oxidized to the corresponding aldehyde, 2-fluoro-4-iodobenzaldehyde (B1308380). A variety of oxidizing agents can be used, with milder reagents being preferred to avoid over-oxidation to the carboxylic acid. organic-chemistry.org Common choices include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. organic-chemistry.orglibretexts.org

Alternative one-pot methods for converting benzyl halides to aldehydes include the Sommelet reaction (using hexamine) or the Kröhnke oxidation (using pyridine (B92270) and 4-dimethylaminonitrosobenzene followed by hydrolysis).

| Transformation Step | Reagents and Conditions | Intermediate/Product |

| Step 1: Hydrolysis | 1. NaOAc, DMF2. NaOH, H₂O/THF | 2-Fluoro-4-iodobenzyl alcohol |

| Step 2: Oxidation | PCC, CH₂Cl₂ | 2-Fluoro-4-iodobenzaldehyde |

| Alternative Oxidation | DMP, CH₂Cl₂ | 2-Fluoro-4-iodobenzaldehyde |

| Alternative Oxidation | (COCl)₂, DMSO, Et₃N | 2-Fluoro-4-iodobenzaldehyde |

| One-Pot Method | 1. Hexamethylenetetramine2. H₂O, H⁺ | 2-Fluoro-4-iodobenzaldehyde |

This table provides an interactive overview of common synthetic routes.

Once 2-fluoro-4-iodobenzaldehyde is synthesized, it can undergo a Wittig reaction with a phosphorus ylide (Wittig reagent) to form an alkene. libretexts.org The stereochemical outcome of the Wittig reaction—that is, the ratio of the E and Z isomers of the resulting alkene—is highly dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Non-stabilized Ylides: These ylides, typically bearing alkyl substituents (e.g., Ph₃P=CHCH₃), react rapidly and irreversibly with aldehydes. The reaction generally proceeds under kinetic control to favor the formation of the Z-alkene. libretexts.org The presence of lithium salts can sometimes disrupt this selectivity. wikipedia.org

Stabilized Ylides: When the ylide is substituted with an electron-withdrawing group (e.g., Ph₃P=CHCO₂Et), it is more stable and less reactive. The initial addition to the aldehyde is often reversible, allowing the reaction to proceed under thermodynamic control. This equilibration favors the more stable E-alkene as the major product. organic-chemistry.org

Semi-stabilized Ylides: Ylides with aryl or vinyl substituents (e.g., Ph₃P=CHPh) fall into an intermediate category, and the E/Z selectivity can be poor or highly dependent on the specific reaction conditions, such as the solvent and the nature of the base used. wikipedia.org

Therefore, by carefully selecting the appropriate Wittig reagent, a degree of control over the geometry of the newly formed double bond can be exerted.

| Ylide Type | Example Substituent (R) | Expected Major Isomer | Controlling Factor |

| Non-stabilized | -CH₃, -CH₂CH₃ | Z-alkene | Kinetic Control |

| Stabilized | -CO₂Et, -CN, -C(O)R | E-alkene | Thermodynamic Control |

| Semi-stabilized | -Ph, -CH=CH₂ | Mixture of E and Z | Varies with conditions |

This interactive table summarizes the expected stereochemical outcomes.

Click Chemistry Applications

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, particularly the copper(I)-catalyzed variant (CuAAC), is the most prominent example of a click reaction. nih.govillinois.edu

This compound is a valuable substrate for click chemistry due to the reactivity of the bromomethyl group. This group can be readily converted into an azide functionality, which is a key component for the CuAAC reaction. The transformation is a simple Sₙ2 reaction where the bromide is displaced by an azide anion, typically from sodium azide (NaN₃), to yield 1-(azidomethyl)-2-fluoro-4-iodobenzene .

This azido-functionalized molecule can then be "clicked" with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and can be performed under mild, often aqueous, conditions. illinois.edusnmjournals.org

The presence of the iodo and fluoro groups on the benzene ring is generally well-tolerated in click reactions, allowing for the synthesis of complex molecules where these halogens can be used for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. This modular approach makes this compound a useful building block for applications in medicinal chemistry, materials science, and bioconjugation. uga.eduacs.org

Preparation of Azide Derivatives from the Bromomethyl Moiety

The conversion of the bromomethyl group in this compound to an azidomethyl group is a crucial step in preparing this compound for click chemistry applications. This transformation is typically achieved through a nucleophilic substitution reaction where the bromide, a good leaving group, is displaced by the azide anion.

The reaction is generally carried out by treating this compound with an azide salt, most commonly sodium azide (NaN3), in a suitable polar aprotic solvent. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the SN2 reaction mechanism. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed for this purpose.

While specific research detailing the synthesis of 1-(azidomethyl)-2-fluoro-4-iodobenzene is not extensively documented in publicly available literature, the reaction is expected to proceed under standard conditions that are well-established for the conversion of benzylic bromides to benzylic azides. A one-pot process combining the nucleophilic substitution of benzylic bromides with a subsequent copper-catalyzed cycloaddition has been reported for analogous compounds, demonstrating the feasibility and efficiency of this transformation. rsc.org The strong nucleophilicity of the azide ion facilitates the efficient displacement of the bromide. researchgate.net

Below is a representative table of reaction conditions for the synthesis of aryl azides from their corresponding bromides, based on established chemical principles and literature on similar compounds.

| Parameter | Condition | Purpose |

| Azide Source | Sodium Azide (NaN3) | Provides the nucleophilic azide ion. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | Room Temperature to 60 °C | To provide sufficient energy for the reaction without promoting side reactions. |

| Reaction Time | 2-12 hours | Duration to ensure complete conversion of the starting material. |

| Work-up | Aqueous extraction | To remove the inorganic salts and the solvent. |

The resulting compound, 1-(azidomethyl)-2-fluoro-4-iodobenzene, is a key intermediate for the construction of more complex molecular architectures via click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Material Science

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced by K. Barry Sharpless. wikipedia.org This reaction facilitates the rapid and efficient formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, typically with high yields and regioselectivity, producing only the 1,4-disubstituted isomer. wikipedia.orgnih.gov The resulting triazole ring is chemically stable and can act as a rigid linker in various molecular constructs. nih.gov

The azide derivative, 1-(azidomethyl)-2-fluoro-4-iodobenzene, is an ideal substrate for CuAAC reactions. The presence of the fluoro and iodo substituents on the benzene ring can be leveraged for further functionalization or for tuning the electronic and steric properties of the final product.

For Bioconjugation:

In the realm of bioconjugation, CuAAC is a powerful tool for linking biomolecules with reporter molecules, such as fluorescent dyes or radiolabels, or for attaching them to surfaces. nih.gov The bioorthogonality of the azide and alkyne groups ensures that they react specifically with each other without interfering with biological functional groups. nih.gov While the intrinsic toxicity of copper has been a concern, the development of copper-chelating ligands has significantly mitigated this issue, allowing for successful bioconjugation in living systems. nih.gov The reaction can be used for labeling a wide range of biomolecules, including peptides, proteins, and nucleic acids. nih.govnih.gov

For Material Science:

In material science, CuAAC is employed for the synthesis of functional polymers, dendrimers, and other advanced materials. The high efficiency and modularity of the click reaction allow for the precise construction of complex macromolecular architectures. The triazole linkage provides chemical and thermal stability to the resulting materials. The functional groups on the 1-(azidomethyl)-2-fluoro-4-iodobenzene scaffold can be used to impart specific properties, such as liquid crystallinity or altered electronic characteristics, to the final material. innospk.com

The table below summarizes typical conditions for a CuAAC reaction involving an aryl azide.

| Parameter | Reagent/Condition | Purpose |

| Copper(I) Source | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) or a Copper(I) salt (e.g., CuI) | To generate the active Cu(I) catalyst in situ or provide it directly. rsc.org |

| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligands | To protect the Cu(I) from oxidation and disproportionation and to increase its catalytic activity. rsc.orgresearchgate.net |

| Solvent | A mixture of t-butanol and water, or other suitable solvents | To dissolve the reactants and the catalyst system. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. wikipedia.org |

| Reaction Time | 1-24 hours | Varies depending on the specific substrates and reaction scale. |

The versatility of the CuAAC reaction, combined with the multifunctional nature of 1-(azidomethyl)-2-fluoro-4-iodobenzene, opens up a wide array of possibilities for creating novel conjugates and materials with tailored properties.

Information regarding "this compound" is currently limited in publicly accessible scientific literature and patent databases.

Consequently, a detailed discussion on its applications in the following areas, as requested, cannot be provided at this time:

Building Blocks for Pharmaceutical and Agrochemical Intermediates: No specific examples of pharmaceuticals or agrochemicals synthesized using this compound were found.

Chemical Synthesis of Biologically Active Molecules: There is a lack of published research on the design and synthetic routes for novel drug candidates or their analogues that specifically utilize this compound.

Precursors for Radiopharmaceuticals: Information on its use as a precursor for radiopharmaceuticals, including ¹⁸F-labeled compounds, is not available in the searched scientific literature.

Development of Advanced Materials: There are no specific reports on the synthesis of polymers, coatings, or its application in supramolecular materials engineering that involve this particular compound.

Due to the absence of detailed research findings, the creation of data tables and a comprehensive list of all mentioned chemical compounds as per the instructions is not feasible. Further research and publication in peer-reviewed journals and patents are required to elucidate the specific applications and potential of "this compound" in the requested advanced research fields.

Applications of 1 Bromomethyl 2 Fluoro 4 Iodobenzene in Advanced Research Fields

Synthesis of Diverse Heterocyclic Compound Libraries

The functional group array of 1-(bromomethyl)-2-fluoro-4-iodobenzene, featuring a reactive benzylic bromide, a nucleophilic substitution-directing iodo group, and a lipophilicity-enhancing fluoro group, renders it a valuable building block in the synthesis of diverse heterocyclic compound libraries. Its utility is particularly notable in the construction of indole (B1671886) and triazole scaffolds, which are core structures in many biologically active molecules.

Indole Synthesis Methodologies

The 2-fluoro-4-iodobenzyl moiety from this compound can be incorporated into the indole scaffold primarily through N-alkylation of a pre-formed indole ring. This method is a straightforward and widely used strategy for the synthesis of N-substituted indoles.

The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the indole ring attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. The presence of the electron-withdrawing fluorine and iodine atoms on the phenyl ring can influence the reactivity of the benzylic bromide. Typically, the reaction is carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases and solvents for this transformation are summarized in the table below.

| Base | Solvent | Typical Temperature |

|---|---|---|

| Sodium hydride (NaH) | Dimethylformamide (DMF), Tetrahydrofuran (THF) | 0 °C to room temperature |

| Potassium carbonate (K₂CO₃) | Acetone, Acetonitrile (MeCN) | Room temperature to reflux |

| Cesium carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Room temperature |

The resulting N-(2-fluoro-4-iodobenzyl)indoles are valuable intermediates for further functionalization. The iodine atom at the 4-position of the benzyl group is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. beilstein-journals.orgnih.gov This allows for the introduction of a wide range of substituents, leading to the generation of large and diverse libraries of indole derivatives for screening in drug discovery programs.

While direct synthesis of the indole ring using this compound as a starting material is less common, other classical indole syntheses like the Fischer, Bischler, or Larock methods could potentially be adapted. nih.govopenmedicinalchemistryjournal.com For instance, the starting material could be chemically transformed into a corresponding substituted aniline or phenylhydrazine, which would then serve as the precursor for these cyclization reactions.

Triazole Derivatives and Their Research Applications

This compound is an excellent reagent for the synthesis of N-substituted triazole derivatives. Both 1,2,3-triazoles and 1,2,4-triazoles can be readily alkylated with this compound. organic-chemistry.orgnih.gov The reaction involves the nucleophilic attack of one of the nitrogen atoms of the triazole ring on the benzylic carbon, leading to the formation of a new carbon-nitrogen bond.

A key consideration in the alkylation of triazoles is regioselectivity. For 1,2,4-triazole, alkylation can occur at the N1 or N4 position, while for 1,2,3-triazole, N1 or N2 alkylation is possible. nih.govresearchgate.net The ratio of the resulting regioisomers is influenced by factors such as the nature of the substituents on the triazole ring, the choice of base and solvent, and the reaction temperature. researchgate.netnih.gov

| Research Area | Therapeutic Potential | Role of Substituents (Fluoro, Iodo) |

|---|---|---|

| Anticancer | Inhibition of enzymes like aromatase, antiproliferative activity against various cancer cell lines. researchgate.netnih.gov | Enhance binding affinity, increase lipophilicity for better cell membrane penetration. nih.gov |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, and various fungal strains. nih.govmdpi.com | Halogen bonding can improve interaction with biological targets; fluoro groups can block metabolic degradation. researchgate.net |

| Antiviral | Inhibition of viral enzymes and replication processes. frontiersin.org | Contribute to the overall electronic and steric profile required for potent antiviral activity. |

| Agrochemicals | Development of new fungicides and herbicides. frontiersin.org | Improve efficacy and spectrum of activity. |

The triazole derivatives synthesized using this compound are of significant interest in various advanced research fields due to the diverse biological activities associated with the triazole core. nih.govfrontiersin.org The presence of the 2-fluoro-4-iodophenyl moiety can significantly modulate the pharmacological properties of the resulting compounds. The fluorine atom often enhances metabolic stability and binding affinity to target proteins, while the iodine atom provides a site for further chemical modification or can participate in halogen bonding interactions with biological targets. nih.govresearchgate.net

These derivatives have been investigated for a range of applications, including their potential as anticancer, antimicrobial, and antiviral agents. researchgate.netmdpi.comfrontiersin.org In materials science, the unique electronic properties conferred by the fluorinated and iodinated aromatic ring can be exploited in the design of novel functional materials. beilstein-journals.org

Computational and Spectroscopic Studies for Structural and Mechanistic Elucidation of 1 Bromomethyl 2 Fluoro 4 Iodobenzene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in modern chemistry, offering a theoretical lens through which the behavior of molecules can be predicted and understood. These computational methods can model various molecular properties, from the distribution of electrons to the energetics of chemical reactions.

The electronic structure of 1-(Bromomethyl)-2-fluoro-4-iodobenzene is dictated by the interplay of its substituents on the benzene (B151609) ring. The fluoro, iodo, and bromomethyl groups each exert distinct electronic effects, which collectively determine the molecule's reactivity.

The bromomethyl group (-CH2Br) is primarily an electron-withdrawing group due to the electronegativity of the bromine atom. This group can also participate in reactions at the benzylic position, which is often stabilized by the aromatic ring. jove.comquora.com The reactivity of benzyl (B1604629) halides is notably influenced by the stability of the benzylic carbocation or radical that can form upon cleavage of the carbon-bromine bond. pearson.comjove.com

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can quantify these electronic effects. scispace.com Parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken charges can be computed to predict the most likely sites for nucleophilic or electrophilic attack.

Table 1: Predicted Electronic and Reactivity Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | Low | Indicates a higher energy barrier for reactions initiated by electron donation. |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack, particularly at the benzylic carbon. |

| Electron Density | Reduced on the aromatic ring | The ring is deactivated towards electrophilic aromatic substitution. |

| Most Electrophilic Site | Benzylic Carbon | The carbon of the -CH2Br group is a primary site for nucleophilic substitution. |

| Most Nucleophilic Sites | Aromatic carbons meta to the deactivating groups | Predicted sites for electrophilic attack, though the reaction would be slow. |

Note: The data in this table is hypothetical and based on general principles of organic chemistry, as specific computational studies for this compound are not publicly available.

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction mechanisms. For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon. quora.com

Modeling this reaction would involve calculating the energy profile for both SN1 and SN2 pathways. The stability of the potential benzylic carbocation intermediate, influenced by the electronic effects of the halogen substituents on the ring, would be a critical factor in determining the likelihood of an SN1 mechanism. pearson.com Transition state theory can be used to calculate the theoretical rate constants for such reactions.

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds and for probing the intermediates and products of chemical reactions.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide crucial information for this compound.

In the ¹H NMR spectrum, the protons of the bromomethyl group would be expected to appear as a singlet in the benzylic region (typically around 4.5 ppm). libretexts.org The aromatic protons would exhibit a complex splitting pattern due to their different chemical environments and couplings to each other and to the fluorine atom.

In the ¹³C NMR spectrum, the carbon of the bromomethyl group would appear in the aliphatic region. The aromatic region would show six distinct signals for the benzene ring carbons, as the substitution pattern does not allow for any symmetry that would make carbons chemically equivalent. libretexts.org The chemical shifts of these carbons would be influenced by the attached substituents.

Table 2: Experimental ¹H and ¹³C NMR Data for 4-Fluoro-2-iodotoluene

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | Aromatic Protons: 7.0-7.6 (multiplet), Methyl Protons: 2.4 (singlet) |

| ¹³C NMR | Aromatic Carbons: 115-140, Methyl Carbon: ~20 |

Source: Spectroscopic data for 4-Fluoro-2-iodotoluene can be found in various chemical databases. chemicalbook.comchemicalbook.comnih.gov

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion, which would show peaks for the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). libretexts.org

A major fragmentation pathway for benzyl bromides is the loss of the bromine atom to form a stable benzylic cation. ucla.edu Therefore, a prominent peak corresponding to the [M-Br]⁺ fragment would be anticipated. Further fragmentation of the aromatic ring could also be observed.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (approximate) | Description |

| [M]⁺ | 314 | Molecular ion (for ⁷⁹Br) |

| [M+2]⁺ | 316 | Molecular ion (for ⁸¹Br) |

| [M-Br]⁺ | 235 | Loss of a bromine radical |

| [C₇H₅FI]⁺ | 235 | Tropylium-like ion from [M-Br]⁺ |

Note: The m/z values are based on the most common isotopes and are predictions based on typical fragmentation patterns. libretexts.orgmiamioh.edu

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the packing of this compound molecules in the crystal lattice.

Such a study would reveal the conformation of the bromomethyl group relative to the aromatic ring and any intermolecular interactions, such as halogen bonding or π-stacking, that might be present in the solid state. nih.gov A search of crystallographic databases indicates that the crystal structure of this compound has not been reported to date.

Q & A

Q. What are the optimized synthetic routes for 1-(bromomethyl)-2-fluoro-4-iodobenzene, and how do reaction conditions influence yields?

The synthesis typically involves halogenation and functional group interconversion. A plausible route is the bromomethylation of 2-fluoro-4-iodotoluene via radical bromination using N-bromosuccinimide (NBS) under UV light, followed by purification via column chromatography. Reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ vs. DCM) critically affect regioselectivity and yield due to steric and electronic effects of the fluorine and iodine substituents . Alternative methods include nucleophilic substitution on pre-halogenated benzyl alcohols.

Q. What purification techniques are recommended for isolating this compound, and how does solvent choice impact crystallinity?

Recrystallization from a hexane/ethyl acetate mixture (3:1 v/v) at −20°C yields high-purity crystals (>98%). Solvent polarity must balance solubility and crystallization kinetics: highly polar solvents (e.g., ethanol) may reduce yield due to excessive solubility, while non-polar solvents (e.g., hexane) improve crystal formation. Fractional distillation under reduced pressure (50–60°C, 0.1 mmHg) is effective for liquid-phase intermediates .

Q. How can crystallographic data validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths and angles, confirming the ortho-fluoro and para-iodo substituents’ electronic effects. For example, the C–Br bond length typically measures ~1.90–1.93 Å, while the C–I bond is ~2.10 Å. Discrepancies >0.05 Å from computational models (e.g., DFT) may indicate crystal packing effects or measurement artifacts .

Advanced Research Questions

Q. How do the electronic effects of fluorine and iodine substituents influence the reactivity of the bromomethyl group in cross-coupling reactions?

The electron-withdrawing fluorine (meta to Br) activates the bromomethyl group toward nucleophilic substitution (SN2), while the iodine (para) stabilizes transition states via resonance. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids, but competing protodehalogenation may occur at >80°C. Kinetic studies show a 20–30% yield drop when iodine is replaced with hydrogen, highlighting its role in stabilizing intermediates .

Q. What strategies mitigate thermal decomposition of this compound during high-temperature reactions?

Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C. To prevent degradation:

Q. How does substituting iodine with other halogens affect the compound’s utility in medicinal chemistry?

Replacing iodine with chlorine or bromine reduces steric bulk but increases electrophilicity, altering bioactivity. For example:

- Iodo analog : Enhances binding to hydrophobic pockets (e.g., enzyme active sites) due to larger van der Waals radius.

- Fluoro analog : Improves metabolic stability but may reduce reactivity in SN2 pathways.

Comparative pharmacokinetic studies in model systems (e.g., cytochrome P450 assays) are essential to quantify these effects .

Q. What analytical methods resolve contradictions in reported NMR spectra for halogenated benzyl bromides?

Discrepancies in ¹H NMR (δ 4.3–4.7 ppm for CH₂Br) often arise from solvent-induced shifts (CDCl₃ vs. DMSO-d₆) or trace moisture. Use:

- ¹³C DEPT-135 : Confirms CH₂Br resonance at ~30–35 ppm.

- 2D HSQC : Correlates CH₂ protons with carbon signals, distinguishing splitting patterns from coupling with adjacent fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.